molecular formula C7H16Cl2N2O B2434517 4-(2-Aminoethyl)piperidin-2-one;dihydrochloride CAS No. 2378502-78-2

4-(2-Aminoethyl)piperidin-2-one;dihydrochloride

Cat. No.: B2434517
CAS No.: 2378502-78-2
M. Wt: 215.12
InChI Key: HCHKMJYHQRFJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Aminoethyl)piperidin-2-one;dihydrochloride is a chemical compound with the molecular formula C7H14N2O2HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)piperidin-2-one;dihydrochloride typically involves the reaction of piperidin-2-one with an appropriate aminoethylating agent under controlled conditions. One common method involves the use of 2-chloroethylamine hydrochloride as the aminoethylating agent. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as reaction optimization, purification, and crystallization to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)piperidin-2-one;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives such as N-oxide or carboxylic acid derivatives.

    Reduction: Reduced forms such as primary amines or alcohols.

    Substitution: Substituted piperidin-2-one derivatives with various functional groups.

Scientific Research Applications

4-(2-Aminoethyl)piperidin-2-one;dihydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biology: The compound is studied for its potential role in modulating biological pathways and receptors, such as trace amine-associated receptor 1 (TAAR1).

    Industry: It is utilized in the development of agrochemicals and other industrial chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)piperidin-2-one;dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it has been shown to act as an agonist for trace amine-associated receptor 1 (TAAR1), leading to the modulation of neurotransmitter release and signaling pathways. The compound’s effects are mediated through binding to the receptor and inducing conformational changes that activate downstream signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)-N-phenylpiperidine-1-carboxamide dihydrochloride: A similar compound with a different substituent on the piperidine ring, known for its TAAR1 agonistic activity.

    Piperidin-2-one derivatives: Various derivatives with different functional groups, used in medicinal chemistry for drug development.

Uniqueness

4-(2-Aminoethyl)piperidin-2-one;dihydrochloride is unique due to its specific aminoethyl substitution, which imparts distinct chemical and biological properties. Its ability to modulate TAAR1 and other biological targets makes it a valuable compound for research and development in pharmacology and related fields.

Properties

IUPAC Name

4-(2-aminoethyl)piperidin-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c8-3-1-6-2-4-9-7(10)5-6;;/h6H,1-5,8H2,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHKMJYHQRFJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2378502-78-2
Record name 4-(2-aminoethyl)piperidin-2-one dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.